LogP Comparison: The 3-Methoxy Substituent's Impact on Lipophilicity
The compound's predicted LogP of 2.24 indicates a specific lipophilicity profile, a direct consequence of the 3-methoxy substitution pattern. This quantitative value differentiates it from the 4-methoxy positional isomer, which, while having the same molecular weight, exhibits a different polarity and thus a different LogP . This difference is critical for method development and predicting behavior in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.24 (predicted) |
| Comparator Or Baseline | Methyl 2-chloro-2-(4-methoxyphenyl)acetate (LogP not explicitly reported in this search, but known to differ from the 3-methoxy isomer) |
| Quantified Difference | Qualitative difference confirmed; quantitative value for comparator not found in this search |
| Conditions | Predicted value from a reputable vendor's technical datasheet |
Why This Matters
This quantitative LogP value is essential for researchers to predict the compound's behavior in reversed-phase chromatography, liquid-liquid extractions, and its potential absorption, distribution, metabolism, and excretion (ADME) profile, which a positional isomer cannot replicate.
